

Technical Guide: (2-Nitroethyl)benzene (CAS 6125-24-2)

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Compound of Interest

Compound Name: (2-Nitroethyl)benzene

Cat. No.: B025157

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Nitroethyl)benzene, with the CAS registry number 6125-24-2, is an organic compound with the chemical formula $C_8H_9NO_2$.^{[1][2]} It is also known by its synonyms, including 1-Nitro-2-phenylethane and β -Phenylnitroethane.^{[2][3]} This compound is of significant interest due to its presence in natural products and its potential applications in medicinal chemistry and agriculture, primarily attributed to its fungistatic properties.^[4] **(2-Nitroethyl)benzene** is a key component in the floral scent of the Japanese loquat (*Eriobotrya japonica*) and is the major constituent of the essential oil of Aniba canelilla, an aromatic tree from the Amazon rainforest.^{[4][5]} Its biological activity, particularly its antifungal action, makes it a valuable subject for research in the development of new therapeutic agents and agrochemicals.^[4]

Physicochemical Properties

(2-Nitroethyl)benzene is a liquid at room temperature.^[5] It is characterized by the presence of a phenyl group attached to a nitro-functionalized ethyl chain. This structure imparts specific chemical reactivity and spectroscopic features.

General Properties

Property	Value	Reference(s)
CAS Number	6125-24-2	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1][2]
Molecular Weight	151.16 g/mol	[1]
Physical Form	Liquid	[5]
IUPAC Name	(2-Nitroethyl)benzene	[5]
Synonyms	1-Nitro-2-phenylethane, Phenylnitroethane, β- Phenylnitroethane	[2][3]

Spectroscopic Data

Detailed experimental spectra for **(2-Nitroethyl)benzene** are not readily available in the cited literature. However, based on the known chemical structure and spectroscopic principles for related compounds, the following ¹H and ¹³C NMR spectral data can be predicted.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl protons.[6]

Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aromatic (C ₆ H ₅)	7.20–7.35	Multiplet	-
Benzylic (-CH ₂ -Ph)	~3.30	Triplet	~7.4
Nitro-adjacent (-CH ₂ -NO ₂)	~4.60	Triplet	~7.4

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the proton data, with the electron-withdrawing nitro group influencing the chemical shift of the adjacent carbon.

Carbon	Predicted Chemical Shift (δ , ppm)
C-NO ₂	~75
C-Ph	~35
Aromatic (C-ipso)	~137
Aromatic (C-ortho, C-meta, C-para)	127-129

Synthesis of (2-Nitroethyl)benzene

(2-Nitroethyl)benzene can be synthesized through several routes. The most common and direct methods involve the Henry reaction followed by dehydration and subsequent reduction, or the direct reduction of β -nitrostyrene.

Synthesis via Reduction of β -Nitrostyrene

This is a prominent method for the synthesis of **(2-Nitroethyl)benzene**. The precursor, β -nitrostyrene, can be prepared via a Henry condensation of benzaldehyde and nitromethane.

This protocol is adapted from established procedures for the Henry reaction.

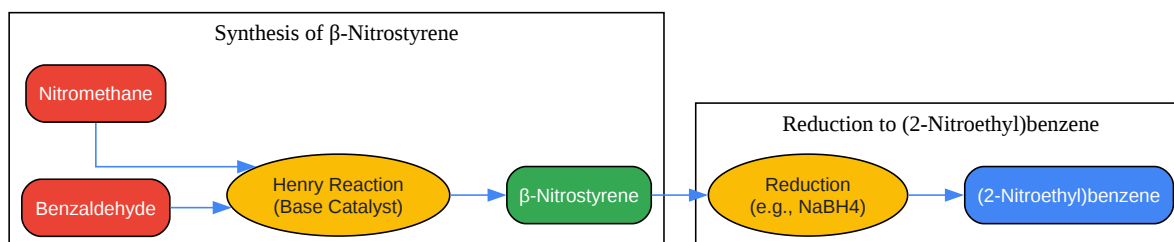
- Reagents and Materials:
 - Benzaldehyde
 - Nitromethane
 - Ammonium acetate
 - Glacial acetic acid
 - Methanol
 - Round-bottom flask with reflux condenser

- Stirrer and heating mantle
- Procedure:
 - In a round-bottom flask, combine benzaldehyde (1 equivalent) and ammonium acetate (1.2 equivalents) in nitromethane, which acts as both reactant and solvent.
 - Heat the mixture to reflux with constant stirring for 2-4 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Pour the mixture into ice-cold water to precipitate the crude β -nitrostyrene.
 - Filter the solid product, wash with cold water, and dry.
 - Recrystallize the crude product from ethanol to obtain pure β -nitrostyrene.

This protocol utilizes sodium borohydride, a milder reducing agent, for the selective reduction of the carbon-carbon double bond of the nitroalkene.

- Reagents and Materials:
 - β -Nitrostyrene
 - Sodium borohydride (NaBH_4)
 - Ethanol or Isopropanol/Water mixture
 - Round-bottom flask
 - Magnetic stirrer
 - Ice bath
- Procedure:

- Dissolve β -nitrostyrene (1 equivalent) in ethanol or a 2:1 mixture of isopropyl alcohol and water in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10-15 °C.
- After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
- Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral or slightly acidic.
- Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield **(2-Nitroethyl)benzene**.



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Caption: Synthesis workflow for **(2-Nitroethyl)benzene**.

Biological Activity

(2-Nitroethyl)benzene exhibits significant fungistatic activity, making it a compound of interest for the development of novel antifungal agents.

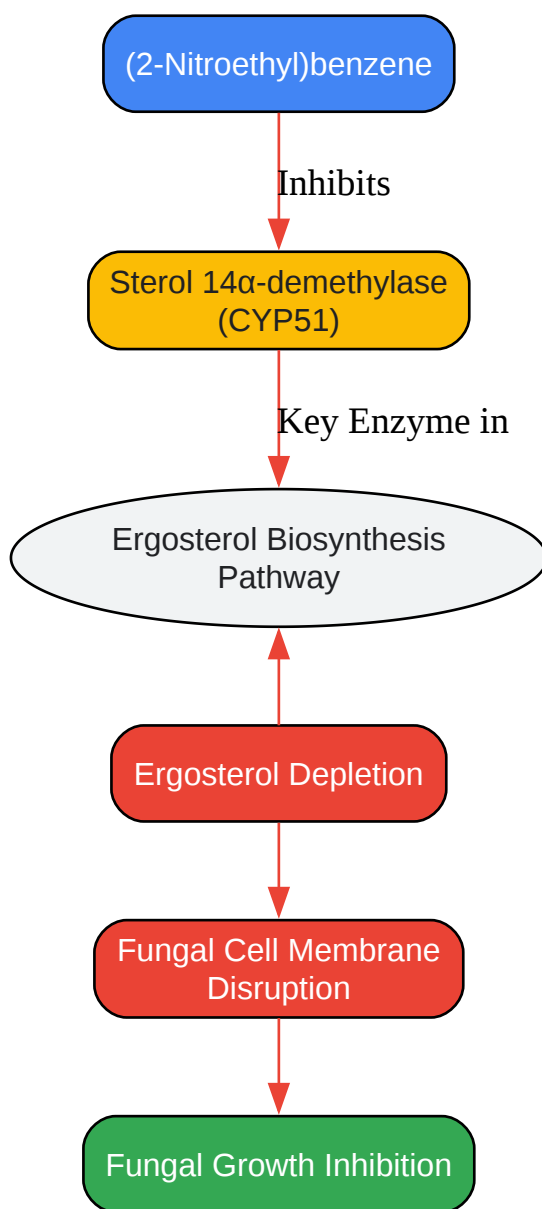
Fungistatic Properties

The compound has been shown to inhibit the growth of various fungal species, including pathogenic yeasts and dermatophytes.

Fungal Species	MIC (Minimum Inhibitory Concentration)	Reference(s)
Candida albicans	390 - 781 μ M	[6]
Trichophyton rubrum	< 256 μ g/mL	[3]
Trichophyton mentagrophytes	< 256 μ g/mL	[3]
Microsporum canis	< 256 μ g/mL	[3]

Mechanism of Action

The antifungal mechanism of **(2-Nitroethyl)benzene** is believed to involve the disruption of fungal cell membrane integrity and the inhibition of key enzymes.[6] The primary molecular target is thought to be sterol 14 α -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[6] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately inhibits fungal growth.[6] The nitro group of the compound is suggested to interact with the Fe(II) center of the 14 α -demethylase enzyme, leading to its inhibition.[6]



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Caption: Proposed mechanism of antifungal action.

Applications and Future Perspectives

The demonstrated fungistatic activity of **(2-Nitroethyl)benzene** positions it as a promising lead compound for the development of new antifungal drugs and agrochemicals.[4] Its natural origin also makes it an interesting candidate for applications in the fragrance industry.[4] Further research is warranted to explore its broader antimicrobial spectrum and to elucidate its detailed mechanism of action and potential signaling pathway interactions. Structure-activity

relationship (SAR) studies on derivatives of **(2-Nitroethyl)benzene** could lead to the discovery of analogues with enhanced potency and improved pharmacokinetic profiles.

Safety Information

(2-Nitroethyl)benzene should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

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